

An In-depth Technical Guide to 1-Bromobut-1-yne

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Compound of Interest

Compound Name: 1-Bromobut-1-yne

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-bromobut-1-yne**, a versatile haloalkyne building block in organic synthesis. The document details its chemical properties, spectroscopic data, and key synthetic protocols. Emphasis is placed on its preparation and its application in carbon-carbon bond-forming reactions, particularly the Sonogashira coupling. Detailed experimental procedures and data are presented to facilitate its use in research and development settings.

Introduction

1-Bromobut-1-yne, with the IUPAC name **1-bromobut-1-yne**, is a chemical compound of significant interest in organic synthesis.^[1] Its structure, featuring a terminal alkyne functional group substituted with a bromine atom, makes it a valuable precursor for the introduction of a butynyl moiety into a wide range of molecular scaffolds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its properties and synthetic utility.

Chemical and Physical Properties

1-Bromobut-1-yne is a liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	1-bromobut-1-yne	[1]
CAS Number	50405-39-5	[1]
Molecular Formula	C ₄ H ₅ Br	[1]
Molecular Weight	132.99 g/mol	[1]
Canonical SMILES	CCC#CBr	[1]
Computed XLogP3	2.4	[1]
Exact Mass	131.95746 Da	[1]
Monoisotopic Mass	131.95746 Da	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	5	[1]
Complexity	62.2	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-bromobut-1-yne**. The following sections provide an overview of its expected spectroscopic signatures, with comparative data from the analogous saturated compound, 1-bromobutane, where direct data for **1-bromobut-1-yne** is not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The ¹³C NMR spectrum of **1-bromobut-1-yne** has been reported.[1] The key chemical shifts are summarized in Table 2.

Carbon Atom	Chemical Shift (ppm)
C1 ($\equiv\text{C}-\text{Br}$)	~40-50
C2 ($\equiv\text{C}-\text{CH}_2$)	~80-90
C3 ($-\text{CH}_2-$)	~20-30
C4 ($-\text{CH}_3$)	~10-15

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented are approximate based on typical ranges for similar compounds.

^1H NMR Spectrum: While a publicly available high-resolution ^1H NMR spectrum for **1-bromobut-1-yne** is not readily available, the expected chemical shifts and multiplicities can be predicted based on its structure. For comparison, the ^1H NMR spectrum of 1-bromobutane shows four distinct signals corresponding to the different proton environments.^[2]

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
$-\text{CH}_2-$ (next to $\text{C}\equiv\text{C}$)	~2.2-2.4	Quartet (q)
$-\text{CH}_3$	~1.0-1.2	Triplet (t)

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromobut-1-yne** is expected to show characteristic absorption bands for the alkyne and carbon-bromine bonds. While a specific spectrum for **1-bromobut-1-yne** is not provided, the typical IR absorption regions for its functional groups are listed in Table 3. For comparison, the C-Br stretching vibration in 1-bromobutane is observed in the range of 550-750 cm^{-1} .^[3]

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡C stretch	~2100-2260 (weak or absent due to symmetry)
C-H stretch (alkyl)	~2850-3000
C-Br stretch	~500-600

Mass Spectrometry (MS)

The mass spectrum of **1-bromobut-1-yne** will exhibit a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in two molecular ion peaks (M and M+2) of almost equal intensity. The expected fragmentation patterns would involve the loss of a bromine radical and cleavage of the alkyl chain. The mass spectrum of 1-bromobutane shows a similar M and M+2 pattern for the molecular ion and any bromine-containing fragments.[4][5]

Ion	m/z (for ⁷⁹ Br/ ⁸¹ Br)	Description
[C ₄ H ₅ Br] ⁺ (Molecular Ion)	132/134	Parent ion
[C ₄ H ₅] ⁺	53	Loss of Br radical
[C ₂ H ₅] ⁺	29	Cleavage of the C-C bond

Experimental Protocols

Synthesis of 1-Bromobut-1-yne

A common method for the synthesis of 1-haloalkynes is the reaction of a terminal alkyne with a halogenating agent in the presence of a base or a silver catalyst. The following is a representative protocol for the synthesis of **1-bromobut-1-yne** from 1-butyne.

Reaction:

Figure 1: Synthesis of **1-Bromobut-1-yne** from 1-Butyne.

Materials:

- 1-Butyne
- N-Bromosuccinimide (NBS)
- Silver nitrate (AgNO_3)
- Acetone
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 1-butyne (1.0 eq) in acetone at 0 °C is added N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- The solvent is removed under reduced pressure.
- The residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by distillation or column chromatography on silica gel to afford **1-bromobut-1-yne**.

Sonogashira Coupling using 1-Bromobut-1-yne

1-Bromobut-1-yne is an excellent substrate for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following is a

representative protocol for the coupling of **1-bromobut-1-yne** with an aryl iodide.

Reaction Workflow:

Figure 2: General workflow for the Sonogashira coupling of **1-Bromobut-1-yne**.

Materials:

- **1-Bromobut-1-yne**
- Aryl iodide (e.g., iodobenzene)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of the aryl iodide (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), and CuI (0.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) is added triethylamine (2.0 eq).
- **1-Bromobut-1-yne** (1.2 eq) is then added dropwise to the reaction mixture.
- The reaction is stirred at room temperature and monitored by TLC.

- Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel to afford the desired coupled product.

Multi-step Synthesis Application

1-Bromobut-1-yne can be a key intermediate in the synthesis of more complex molecules. The following diagram illustrates a potential multi-step synthesis where **1-bromobut-1-yne** is first synthesized and then used in a subsequent Sonogashira coupling reaction.

Figure 3: A multi-step synthetic pathway involving **1-Bromobut-1-yne**.

This pathway highlights the utility of **1-bromobut-1-yne** as a bridge between simple starting materials and more complex, functionalized products, which is of particular interest in the fields of medicinal chemistry and materials science.

Conclusion

1-Bromobut-1-yne is a valuable and versatile reagent in organic synthesis. Its ability to participate in a variety of coupling reactions, most notably the Sonogashira coupling, makes it a key building block for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, spectroscopic data, and essential experimental protocols to aid researchers in its effective utilization. The presented data and procedures are intended to serve as a practical resource for the synthesis and application of this important haloalkyne.

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Phone: (601) 213-4426

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